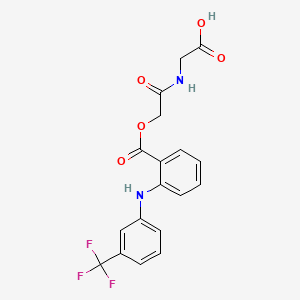
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate is an organic compound that features both carboxymethyl and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate can be achieved through the Ullmann reaction under microwave irradiation. This method involves the reaction of 2-chlorobenzoic acid with aniline in the presence of copper(I) chloride as a catalyst and potassium carbonate as a base in n-butanol . The reaction conditions are optimized to achieve high yields of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Ullmann reaction under microwave irradiation provides a scalable and efficient route for its synthesis. The use of microwave irradiation can significantly reduce reaction times and improve yields, making it a viable option for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the carboxymethyl and amino groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Copper(I) chloride: Used as a catalyst in the Ullmann reaction.
Potassium carbonate: Used as a base in the Ullmann reaction.
Microwave irradiation: Used to accelerate the reaction and improve yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding due to its unique functional groups.
Mechanism of Action
The mechanism of action of 2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a competitive inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream biological processes. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate: A similar compound with a methyl ester group instead of the carboxymethyl group.
2-(2-Butoxyethoxy)ethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate: Another similar compound with a butoxyethoxyethyl group.
Uniqueness
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate is unique due to the presence of both carboxymethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes the compound particularly versatile for various applications in research and industry .
Properties
CAS No. |
38004-34-1 |
|---|---|
Molecular Formula |
C18H15F3N2O5 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
2-[[2-[2-[3-(trifluoromethyl)anilino]benzoyl]oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C18H15F3N2O5/c19-18(20,21)11-4-3-5-12(8-11)23-14-7-2-1-6-13(14)17(27)28-10-15(24)22-9-16(25)26/h1-8,23H,9-10H2,(H,22,24)(H,25,26) |
InChI Key |
NKPPPCNNNKTASW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NCC(=O)O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


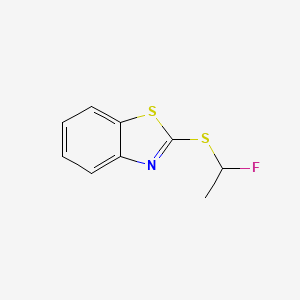
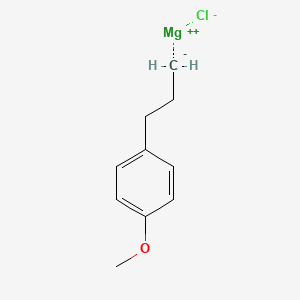

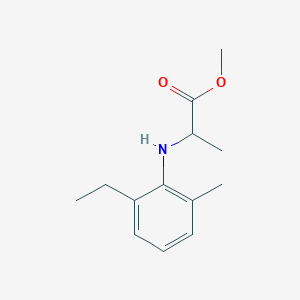

![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)

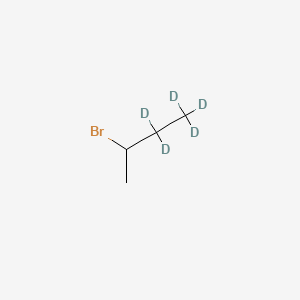
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)
![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)

![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)
